molecular formula C21H27FN2O5S B7687701 N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)-2-fluorobenzamide

N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)-2-fluorobenzamide

Cat. No.: B7687701
M. Wt: 438.5 g/mol
InChI Key: NAEHSUUEEGITDR-UHFFFAOYSA-N
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Description

N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)-2-fluorobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with ethoxy, sulfamoyl, and fluorobenzene groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This can be achieved through the reaction of 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethoxy Group: Ethylation of the phenolic hydroxyl group using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Propyl Group: The final step involves the reaction of the sulfamoyl intermediate with 3-(propan-2-yloxy)propyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfamoyl group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

N-(2-ethoxy-5-{[3-(propan-2-yloxy)propyl]sulfamoyl}phenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.

Properties

IUPAC Name

N-[2-ethoxy-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O5S/c1-4-28-20-11-10-16(30(26,27)23-12-7-13-29-15(2)3)14-19(20)24-21(25)17-8-5-6-9-18(17)22/h5-6,8-11,14-15,23H,4,7,12-13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEHSUUEEGITDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCOC(C)C)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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